

Technical Support Center: S-(3-Carboxypropyl)-L-cysteine (SCPC)

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Compound of Interest

Compound Name: S-(3-Carboxypropyl)-L-cysteine

Cat. No.: B610632

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Welcome to the technical support center for **S-(3-Carboxypropyl)-L-cysteine (SCPC)**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SCPC and to troubleshoot potential experimental issues, with a specific focus on identifying and characterizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary and intended target of S-(3-Carboxypropyl)-L-cysteine (SCPC)?

S-(3-Carboxypropyl)-L-cysteine is a potent, selective, and reversible inhibitor of the enzyme Cystathionine γ -lyase (CSE), also known as CTH.[1][2][3] CSE is a key enzyme in the transsulfuration pathway, responsible for the production of hydrogen sulfide (H_2S), a critical gasotransmitter involved in various physiological processes.[2][4] SCPC inhibits both the canonical cleavage of cystathionine and the synthesis of H_2S from cysteine.[4]

Q2: Have any off-targets for SCPC been definitively identified?

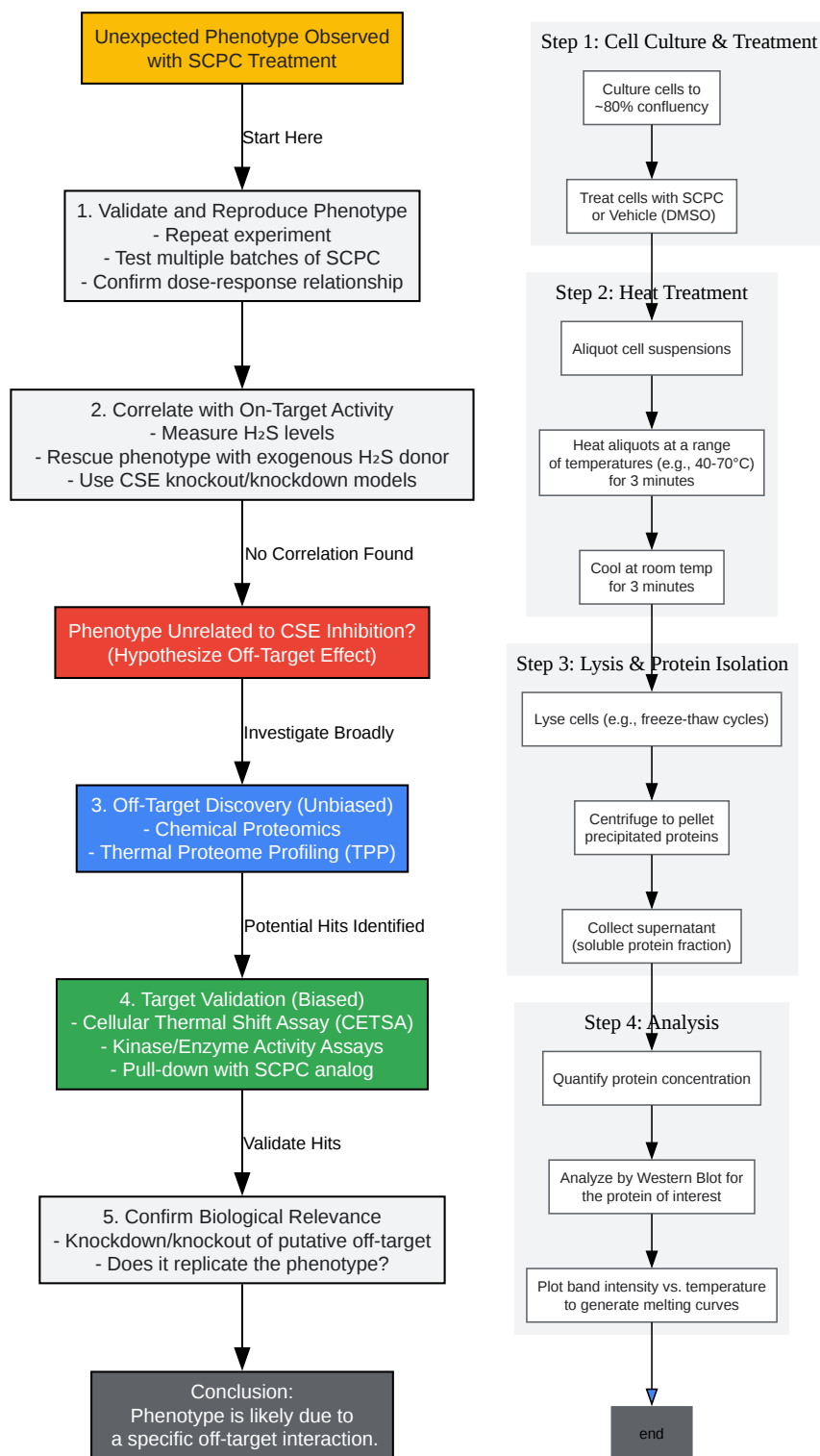
Based on available literature, SCPC is reported to be highly selective for Cystathionine γ -lyase (CSE). Studies have shown that it does not significantly inhibit other key enzymes in H_2S biogenesis, namely cystathionine β -synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST).[3][4] However, comprehensive, proteome-wide off-target screening data for SCPC is not extensively published. Unintended interactions with other proteins, though not expected

based on current data, cannot be entirely ruled out without specific experimental validation in your system of interest.

Q3: My experiment with SCPC is producing an unexpected phenotype. How can I determine if this is due to an off-target effect?

Observing an unexpected phenotype is a common challenge in pharmacology. It could be due to a previously uncharacterized on-target function or an off-target effect. A logical troubleshooting workflow is essential.

Here is a general workflow for investigating such a result:



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References

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